1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
Overview
Description
1-Propyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C₈H₁₅N₂BF₄ . It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make them highly valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Propyl-2,3-dimethylimidazolium tetrafluoroborate, also known as [PDMIM][BF4], is a type of ionic liquid .
Mode of Action
The mode of action of [PDMIM][BF4] is primarily physical rather than biochemical. It acts as a solvent in various chemical reactions . Its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic materials, make it a versatile tool in many areas of chemistry .
Biochemical Pathways
Instead, it influences chemical reactions by acting as a solvent, thereby affecting the rate, selectivity, and yield of these reactions .
Result of Action
The result of [PDMIM][BF4]'s action is the facilitation of various chemical reactions. By acting as a solvent, it can influence the efficiency and outcomes of these reactions .
Action Environment
The action of [PDMIM][BF4] can be influenced by various environmental factors. For instance, temperature and pressure can affect its physical and chemical properties, which in turn can influence its effectiveness as a solvent .
Preparation Methods
The synthesis of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate typically involves the alkylation of 2,3-dimethylimidazole with 1-bromopropane, followed by anion exchange with tetrafluoroboric acid. The reaction conditions often include:
Step 1: Alkylation of 2,3-dimethylimidazole with 1-bromopropane in the presence of a base such as potassium carbonate.
Step 2: Anion exchange with tetrafluoroboric acid to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Propyl-2,3-dimethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.
Scientific Research Applications
1-Propyl-2,3-dimethylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique solvation properties and thermal stability.
Biology: In biological research, it is employed in the extraction and stabilization of biomolecules.
Medicine: Its potential use in drug delivery systems is being explored due to its ability to solvate a wide range of compounds.
Comparison with Similar Compounds
1-Propyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
- 1-Propyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
The uniqueness of this compound lies in its specific alkyl chain length and substitution pattern on the imidazolium ring, which influence its physical and chemical properties. For instance, the presence of two methyl groups on the imidazolium ring can enhance its thermal stability and solvation abilities compared to other imidazolium-based ionic liquids .
Properties
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRTGGVSZQHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the densities and viscosities of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate and water mixtures?
A1: Understanding the densities and viscosities of this compound ([PDMIM][BF4]) and water mixtures is crucial for several reasons. [] These properties are essential for designing and optimizing processes that involve mass transfer, fluid flow, and heat transfer, especially in applications where [PDMIM][BF4] is used as a solvent or electrolyte. [] For example, knowing how the viscosity changes with temperature and composition helps predict the efficiency of mixing, pumping, and separation processes. [] Additionally, these properties provide insights into the molecular interactions and structural organization within the mixture, contributing to a deeper understanding of the solution's behavior. []
Q2: How well does the Redlich-Kister equation describe the excess molar volumes and viscosity deviations of [PDMIM][BF4] and water mixtures?
A2: The Redlich-Kister equation effectively models the excess molar volumes and viscosity deviations of [PDMIM][BF4] and water binary mixtures. [] Researchers successfully fitted experimental data to this equation, obtaining coefficients that quantify the non-ideal behavior of the mixtures. [] The calculated standard errors from the fitting process were also provided, indicating the accuracy and reliability of the model in representing the experimental observations. []
Q3: Are there other research areas investigating [PDMIM][BF4] mixtures?
A3: Yes, research on [PDMIM][BF4] extends beyond its mixtures with water. One study explores the volumetric and transport properties of [PDMIM][BF4] in mixtures with other compounds. [] This research likely investigates how the physicochemical properties of the mixtures vary with different compositions and potentially explores their applications in diverse fields. []
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